![molecular formula C13H19NO B13576575 3-Amino-3-[2-(propan-2-yl)phenyl]cyclobutan-1-ol](/img/structure/B13576575.png)
3-Amino-3-[2-(propan-2-yl)phenyl]cyclobutan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-3-[2-(propan-2-yl)phenyl]cyclobutan-1-ol is an organic compound that belongs to the class of amino alcohols. This compound features a cyclobutane ring substituted with an amino group and a hydroxyl group, making it a versatile molecule in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-[2-(propan-2-yl)phenyl]cyclobutan-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-(propan-2-yl)phenylacetonitrile with a suitable cyclizing agent, followed by reduction and amination steps to introduce the amino and hydroxyl groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as catalytic hydrogenation, purification through crystallization, and rigorous quality control measures to meet industry standards.
化学反応の分析
Types of Reactions
3-Amino-3-[2-(propan-2-yl)phenyl]cyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, and various substituted amino alcohols, depending on the specific reaction conditions and reagents used.
科学的研究の応用
3-Amino-3-[2-(propan-2-yl)phenyl]cyclobutan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3-Amino-3-[2-(propan-2-yl)phenyl]cyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of metabolic pathways.
類似化合物との比較
Similar Compounds
2-Amino-3-phenylpropan-1-ol: A similar amino alcohol with a phenyl group and a hydroxyl group.
3-Amino-1-propanol: A simpler amino alcohol with a straight-chain structure.
3-(2-Bromo-phenyl)-propan-1-ol: A brominated derivative with different reactivity.
Uniqueness
3-Amino-3-[2-(propan-2-yl)phenyl]cyclobutan-1-ol is unique due to its cyclobutane ring structure, which imparts distinct chemical and physical properties
特性
分子式 |
C13H19NO |
|---|---|
分子量 |
205.30 g/mol |
IUPAC名 |
3-amino-3-(2-propan-2-ylphenyl)cyclobutan-1-ol |
InChI |
InChI=1S/C13H19NO/c1-9(2)11-5-3-4-6-12(11)13(14)7-10(15)8-13/h3-6,9-10,15H,7-8,14H2,1-2H3 |
InChIキー |
HRDZDEREKLJUOL-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC=CC=C1C2(CC(C2)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-Oxo-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethoxy]benzamide](/img/structure/B13576495.png)
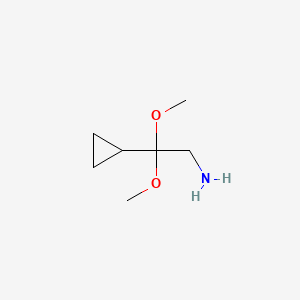
![3-chloro-4-(morpholin-4-yl)-1-[4-(trifluoromethyl)phenyl]-2,5-dihydro-1H-pyrrole-2,5-dione](/img/structure/B13576514.png)
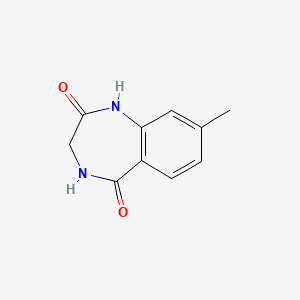
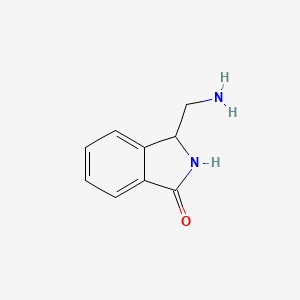

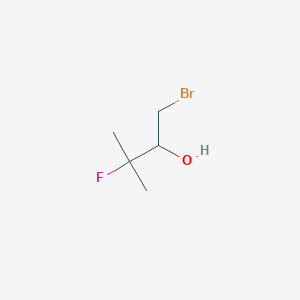
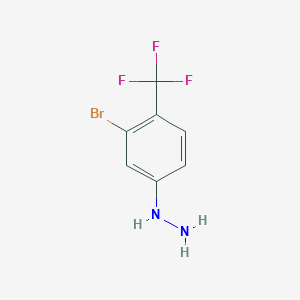
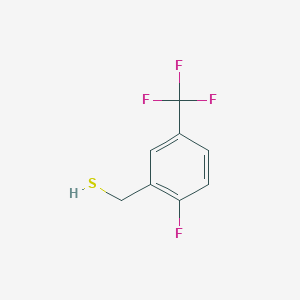
![1-(4-Chlorophenyl)-2-{[(4-methoxyphenyl)methyl]amino}ethan-1-ol](/img/structure/B13576582.png)
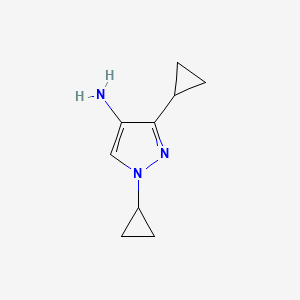
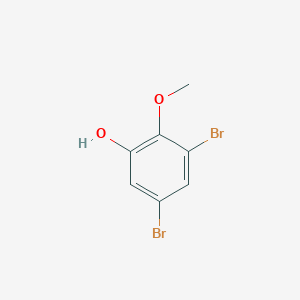
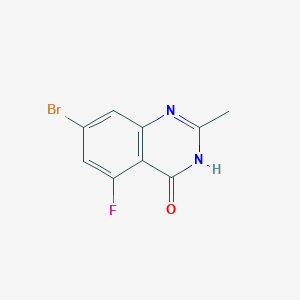
![3-Methyl-2-azabicyclo[2.1.1]hexane-1-carboxylicacidhydrochloride](/img/structure/B13576603.png)
